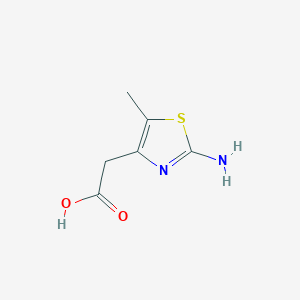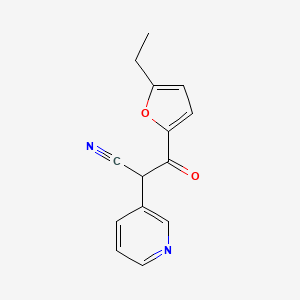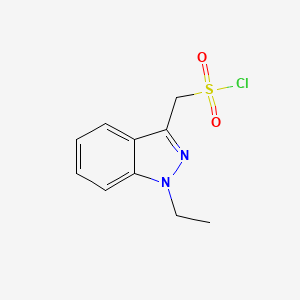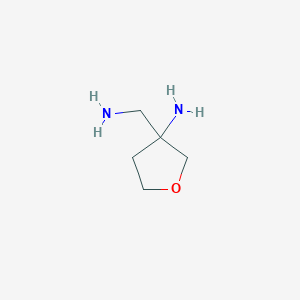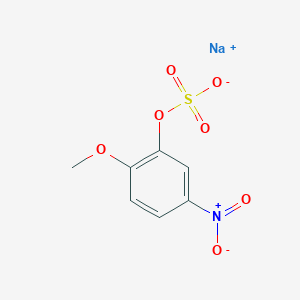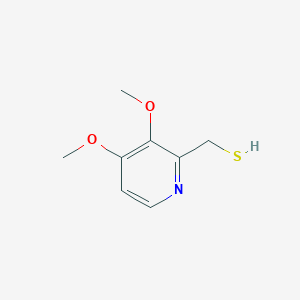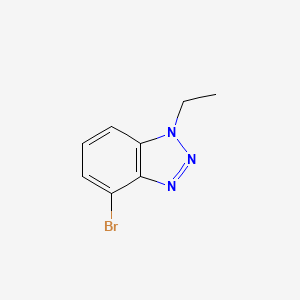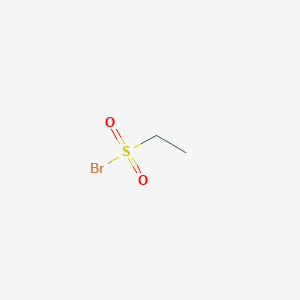
Ethanesulfonylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonyl bromide is an organosulfur compound with the chemical formula C2H5SO2Br. It is a sulfonyl halide, specifically a bromide, and is used in various chemical reactions due to its reactivity. This compound is known for its role in organic synthesis, particularly in the formation of sulfonate esters and other sulfonyl derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanesulfonyl bromide can be synthesized through the reaction of ethanesulfonyl chloride with hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Another method involves the direct bromination of ethanesulfonyl compounds using bromine or brominating agents like N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods: In industrial settings, the production of ethanesulfonyl bromide often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high yields with minimal impurities. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanesulfonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonate esters and other derivatives.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Addition Reactions: It can add to alkenes and alkynes in the presence of catalysts or under radical conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with ethanesulfonyl bromide.
Catalysts: Lewis acids and bases can catalyze the reactions involving ethanesulfonyl bromide.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from reactions with ethanesulfonyl bromide include sulfonate esters, sulfonamides, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which ethanesulfonyl bromide exerts its effects involves the formation of sulfonate esters and other derivatives through nucleophilic substitution reactions. The bromide ion acts as a leaving group, allowing the nucleophile to attack the sulfur atom. This results in the formation of a new covalent bond between the sulfur and the nucleophile, leading to the desired product .
Comparaison Avec Des Composés Similaires
Methanesulfonyl Bromide (CH3SO2Br): Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonyl Bromide (C6H5SO2Br): Contains a benzene ring, making it more aromatic and less reactive compared to ethanesulfonyl bromide.
Tosyl Bromide (p-CH3C6H4SO2Br): A derivative of benzenesulfonyl bromide with a methyl group on the benzene ring.
Uniqueness: Ethanesulfonyl bromide is unique due to its balance of reactivity and stability. Its ethyl group provides a moderate level of steric hindrance, making it more reactive than bulkier sulfonyl bromides but more stable than smaller ones like methanesulfonyl bromide. This makes it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C2H5BrO2S |
|---|---|
Poids moléculaire |
173.03 g/mol |
Nom IUPAC |
ethanesulfonyl bromide |
InChI |
InChI=1S/C2H5BrO2S/c1-2-6(3,4)5/h2H2,1H3 |
Clé InChI |
SBBFZWWBMFILKH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


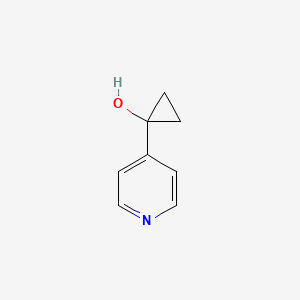


![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)
